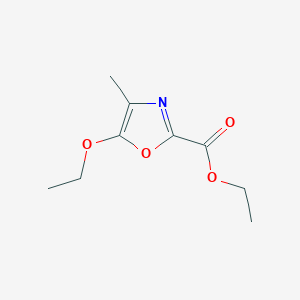

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.21 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse applications in pharmaceuticals, organic synthesis, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process .

Industrial Production Methods

the general approach involves the use of cost-effective and thermally stable catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

Reaction Conditions:

| Component | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| N-ethoxalyl-α-aminopropionic acid ethyl ester | 1 | 60–90°C | 3–6 h | ~93.5% |

| POCl₃ | 1–2 | |||

| Et₃N | 4–6 | |||

| DMAP | 0.05–1 |

Key Observations :

-

DMAP reduces reaction time by 50% compared to traditional methods .

-

The crude product achieves >97% purity (GC), with final yields reaching 93.5% after distillation .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis in the presence of acetic acid and p-toluenesulfonic acid (p-TsOH) in toluene at 90°C, leading to decarboxylation and forming 5-ethoxy-4-methyloxazole .

Reaction Pathway:

-

Hydrolysis : Cleavage of the ester group.

-

Decarboxylation : Elimination of CO₂ to yield the oxazole core.

Experimental Data :

| Reagent | Amount (mol) | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid | 1.5 | 90°C | 3 h | 93.5% |

| p-TsOH | 0.05 | |||

| Toluene (solvent) | 20 mL |

Byproducts :

Downstream Reactivity of 5-Ethoxy-4-methyloxazole

While not directly involving the ethyl ester, the hydrolyzed product 5-ethoxy-4-methyloxazole participates in Diels-Alder reactions with dienophiles to form pyridine derivatives. This reactivity is critical for synthesizing bioactive molecules like pyridoxine (vitamin B₆) analogs .

Example Diels-Alder Reactions:

Mechanistic Insight :

-

Reactions proceed via heterodiene synthesis , where the oxazole acts as a diene.

-

Aromatization of intermediates often involves acid-mediated elimination of water or CO₂ .

Table 2: Hydrolysis Byproducts

| Byproduct | Yield (Area Norm.) | Conditions |

|---|---|---|

| N-formylalanine ethyl ester | 4.1% | 90°C, 3 h, p-TsOH |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has garnered attention for its potential therapeutic applications, particularly due to its biological activity as an enzyme inhibitor.

Mechanism of Action:

The compound acts by binding to the active sites of specific enzymes, inhibiting their function. This mechanism is crucial in drug development, especially for conditions where enzyme inhibition is beneficial.

Biological Activity:

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 μM to 50 μM. This suggests its potential as a chemotherapeutic agent.

| Compound | IC50 (μM) |

|---|---|

| This compound | 10 - 50 |

| Control (e.g., Doxorubicin) | 0.5 - 1 |

Anti-inflammatory Properties

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines. At concentrations as low as 10 μM, it significantly decreases levels of TNF-α and IL-1β in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases.

Antibacterial Activity

In vitro studies have demonstrated promising antibacterial properties against multi-drug resistant bacteria, particularly Gram-positive strains. The compound's effectiveness is attributed to its ability to disrupt bacterial metabolic processes.

Case Studies

Case Study 1: Synthesis and Testing

A recent study involved synthesizing this compound through cycloaddition reactions with dienophiles. The derivatives produced were tested for their ability to inhibit specific enzymes linked to cancer progression, demonstrating enhanced biological activity compared to the parent compound.

Case Study 2: Anti-bacterial Activity

In a clinical study focusing on multi-drug resistant bacterial infections, this compound showed significant antibacterial effects, suggesting its potential role in developing new antibiotics.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl oxazole-5-carboxylate: Another oxazole derivative with similar applications in pharmaceuticals and material science.

Ethyl 1H-indole-3-carboxylate: An indole derivative with applications in antiviral and anticancer research.

Uniqueness

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is unique due to its specific structural features, which make it a versatile scaffold for various applications in chemistry, biology, and industry .

Activité Biologique

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

This compound has the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol. Its structure features an ethoxy group, which enhances its reactivity and biological properties compared to similar compounds.

The compound primarily acts as an enzyme inhibitor , binding to the active sites of various enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in drug development, particularly against diseases where enzyme inhibition is beneficial .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes linked to inflammatory responses, suggesting a role in anti-inflammatory therapies.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 μM to 50 μM across different assays, indicating its potential as a chemotherapeutic agent .

| Compound | IC50 (μM) |

|---|---|

| This compound | 10 - 50 |

| Control (e.g., Doxorubicin) | 0.5 - 1 |

Anti-inflammatory Activity

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). At concentrations as low as 10 μM, it significantly decreased levels of TNF-α and IL-1β, highlighting its potential for treating inflammatory diseases .

Case Studies

- Anti-bacterial Activity : In a study examining multi-drug resistant bacterial infections, this compound exhibited promising anti-bacterial properties, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial metabolic processes .

- Synthesis and Testing : A recent synthesis of this compound involved cycloaddition reactions with dienophiles, leading to derivatives with enhanced biological activity. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl 4-methyloxazole-5-carboxylate | Moderate cytotoxicity | Less potent than ethyl 5-ethoxy derivative |

| 5-Methyloxazole | Low enzyme inhibition | Limited therapeutic applications |

Propriétés

IUPAC Name |

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKGFMROBZFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.